molecular formula C6H3NOS B056671 5-Formylthiophene-2-carbonitrile CAS No. 21512-16-3

5-Formylthiophene-2-carbonitrile

Cat. No. B056671
CAS RN: 21512-16-3
M. Wt: 137.16 g/mol
InChI Key: PZIFYWVUYHMYOA-UHFFFAOYSA-N
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Patent
US04018792

Procedure details

In the same manner, there were obtained with good yields: 2. 5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide melting at 145° C (free base 94° C) from 5-cyan0-thiophen-2-aldehyde and S-ethyl-isothiosemicarbazide-hydroiodide. 3. 5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide melting at 174° C (free base 75° C) from 5-cyano-thiophen-2-aldehyde and S-n-propyl-isothiosemicarbazide-hydroiodide. 4. 5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide melting at 169° C (free base 126° C) from 5-cyano-thiophen-2-aldehyde and S-allyl-isothiosemicarbazide-hydrobromide. 5. 5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide melting at 208° C (free base 130° C) from 5-cyano-thiophen-2-aldehyde and S-benzyl-isothiosemicarbazide-hydrobromide. 6. The above-mentioned compounds were also obtained by the reaction of 5-cyano-thiophen-2-aldehyde-thiosemicarbazone with the corresponding alkyl- or aralkyl-halides in ethylene-glycol-monomethyl ether at 50° -60° C.
Name
ethylene-glycol monomethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
S-allyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
S-benzyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
S-ethyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
S-n-propyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(C1SC(C=O)=CC=1)#N.Br.C([S:14][C:15](=[NH:26])[NH:16][N:17]=[CH:18][C:19]1[S:20][C:21]([C:24]#[N:25])=[CH:22][CH:23]=1)C=C>C(O)CO.COC>[C:24]([C:21]1[S:20][C:19]([CH:18]=[N:17][NH:16][C:15]([NH2:26])=[S:14])=[CH:23][CH:22]=1)#[N:25] |f:1.2,3.4|

Inputs

Step One
Name
ethylene-glycol monomethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O.COC
Step Two
Name
S-allyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(S1)C=O
Step Five
Name
S-benzyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(S1)C=O
Step Eight
Name
S-ethyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(S1)C=O
Step Eleven
Name
S-n-propyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C=C)SC(NN=CC=1SC(=CC1)C#N)=N
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(S1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same manner, there were obtained
CUSTOM
Type
CUSTOM
Details
with good yields

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(S1)C=NNC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.